2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted with a phenyl group at position 2 and a sulfanyl-acetamide moiety at position 2. The acetamide nitrogen is further linked to a 3,4,5-trimethoxyphenyl group, a structural motif known for enhancing bioavailability and target binding in medicinal chemistry .
Properties
IUPAC Name |
2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-29-19-11-16(12-20(30-2)22(19)31-3)25-21(28)14-32-23-18-13-17(15-7-5-4-6-8-15)26-27(18)10-9-24-23/h4-13H,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLBENSIIDELAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
Enzyme Inhibition Profiles
- Target Compound : The 3,4,5-trimethoxyphenyl group is associated with kinase and oxidase inhibition, as seen in related compounds (e.g., LOX inhibition in ).
- Analog G420-0037 : Lacks the trimethoxy motif, likely reducing binding to oxidases but retaining moderate activity due to the ethoxy group’s hydrophobicity.
- Compound 8t : A structurally distinct acetamide (oxadiazole core) with N-(5-chloro-2-methylphenyl) substitution showed 72% LOX inhibition at 50 μM, suggesting the acetamide backbone’s versatility in targeting enzymes.
Pharmacokinetic Properties
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